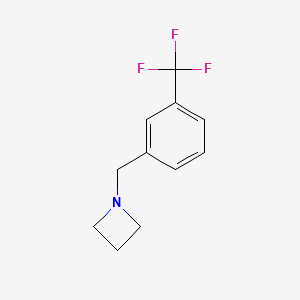
1-Iodoethyl cyclohexylacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-iIodoethyl 2-Cyclohexylacetate, also known as Cyclohexaneacetic acid, 1-iodoethyl ester, is an organic compound with the molecular formula C10H17IO2 and a molecular weight of 296.15 g/mol . This compound is characterized by the presence of an iodoethyl group attached to a cyclohexylacetate moiety, making it a unique ester derivative.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-iIodoethyl 2-Cyclohexylacetate typically involves the esterification of cyclohexaneacetic acid with 1-iodoethanol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions to facilitate the esterification process. The reaction can be represented as follows:
Cyclohexaneacetic acid+1-IodoethanolH2SO41-iIodoethyl 2-Cyclohexylacetate+H2O
Industrial Production Methods
In an industrial setting, the production of 1-iIodoethyl 2-Cyclohexylacetate may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to a more efficient synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
1-iIodoethyl 2-Cyclohexylacetate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom in the iodoethyl group can be substituted with other nucleophiles, such as hydroxide ions, leading to the formation of corresponding alcohols.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The ester can be oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Major Products Formed
Substitution: Formation of 2-cyclohexylacetic acid.
Reduction: Formation of 2-cyclohexylethanol.
Oxidation: Formation of cyclohexaneacetic acid.
Aplicaciones Científicas De Investigación
1-iIodoethyl 2-Cyclohexylacetate has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and as a reagent in organic synthesis.
Mecanismo De Acción
The mechanism of action of 1-iIodoethyl 2-Cyclohexylacetate involves its interaction with specific molecular targets, depending on the context of its use. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary based on the specific application and the nature of the compound’s interaction with biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 2-Cyclohexylacetate: Similar ester structure but with an ethyl group instead of an iodoethyl group.
Methyl 2-Cyclohexylacetate: Similar ester structure but with a methyl group instead of an iodoethyl group.
2-Cyclohexylacetic Acid: The carboxylic acid counterpart of the ester.
Uniqueness
1-iIodoethyl 2-Cyclohexylacetate is unique due to the presence of the iodoethyl group, which imparts distinct chemical reactivity and potential biological activity. The iodine atom can participate in various substitution reactions, making this compound a versatile intermediate in organic synthesis.
Propiedades
Número CAS |
91871-83-9 |
|---|---|
Fórmula molecular |
C10H17IO2 |
Peso molecular |
296.14 g/mol |
Nombre IUPAC |
1-iodoethyl 2-cyclohexylacetate |
InChI |
InChI=1S/C10H17IO2/c1-8(11)13-10(12)7-9-5-3-2-4-6-9/h8-9H,2-7H2,1H3 |
Clave InChI |
PVIHJWKNVLCYHQ-UHFFFAOYSA-N |
SMILES canónico |
CC(OC(=O)CC1CCCCC1)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Chloro-1-propyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13680122.png)

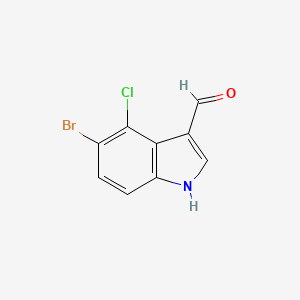
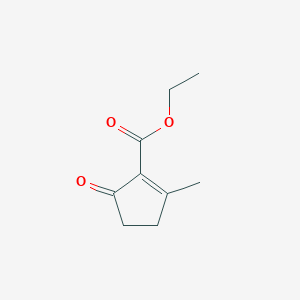
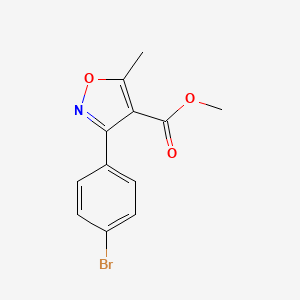
![5-Chloro-1H-benzo[d][1,2,3]triazole-6-carboxylic acid](/img/structure/B13680148.png)
![7-Methoxy-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one](/img/structure/B13680149.png)
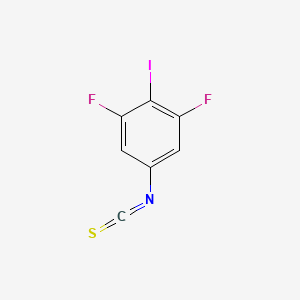
![4-Bromo-2-(difluoromethyl)-7-methyl-1H-benzo[d]imidazole](/img/structure/B13680159.png)
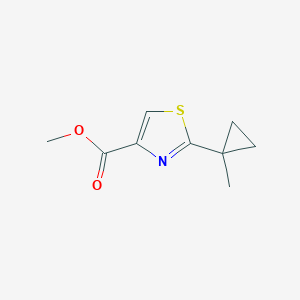

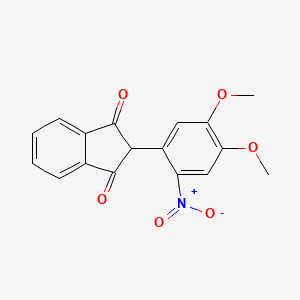
![3-(Trifluoromethyl)furo[3,4-c]pyridin-1(3H)-one](/img/structure/B13680191.png)
